molecular formula C20H20O8 B12740749 Cimiracemate D CAS No. 488804-02-0

Cimiracemate D

カタログ番号: B12740749
CAS番号: 488804-02-0
分子量: 388.4 g/mol
InChIキー: BMUMFENOGAOBAV-XBXARRHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This compound, along with its analogs Cimiracemates A, B, and C, has been studied for its potential biological activities and therapeutic applications.

準備方法

Cimiracemate D is typically isolated from the ethyl acetate fraction of the rhizome of Cimicifuga racemosa . The structures of these esters are elucidated using spectral methods, including two-dimensional nuclear magnetic resonance spectroscopy . While specific synthetic routes for this compound are not extensively documented, the isolation process involves solvent extraction and chromatographic techniques.

化学反応の分析

Cimiracemate D, like other phenylpropanoid esters, can undergo various chemical reactions. These include:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.

作用機序

The mechanism by which Cimiracemate D exerts its effects involves the modulation of the RANKL/RANK/OPG signaling pathway . This pathway is crucial in the regulation of bone remodeling and osteoclast differentiation. By influencing this pathway, this compound helps in maintaining bone density and preventing bone loss.

類似化合物との比較

Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.

Conclusion

This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.

特性

CAS番号

488804-02-0

分子式

C20H20O8

分子量

388.4 g/mol

IUPAC名

[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+

InChIキー

BMUMFENOGAOBAV-XBXARRHUSA-N

異性体SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O

正規SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。